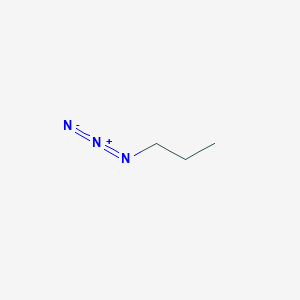
1-Azidopropane
Descripción general
Descripción
1-Azidopropane, also known as n-propyl azide, is an organic compound with the molecular formula C₃H₇N₃. It is a simple organic azide characterized by the presence of an azide group (-N₃) attached to a propyl chain. This compound is known for its reactivity and is used in various chemical and industrial applications .
Métodos De Preparación
1-Azidopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromopropane with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azide group . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and safe handling of reactive azide intermediates.
Análisis De Reacciones Químicas
1-Azidopropane undergoes various chemical reactions, primarily driven by the reactivity of the azide group. Some of the notable reactions include:
Nucleophilic Substitution Reactions: The azide group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different substituted products.
Reduction Reactions: This compound can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Azidopropane finds applications in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-Azidopropane primarily involves its reactivity as an azide. In nucleophilic substitution reactions, the azide group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached . In cycloaddition reactions, the azide group participates in the formation of triazoles through a concerted mechanism involving the interaction of the azide with an alkyne or alkene .
Comparación Con Compuestos Similares
1-Azidopropane can be compared with other similar compounds, such as:
Ethyl azide (C₂H₅N₃): Similar to this compound but with an ethyl group instead of a propyl group.
Hydrazoic acid (HN₃): A simpler azide compound with a single hydrogen atom attached to the azide group.
Chlorine azide (ClN₃): Contains a chlorine atom attached to the azide group, making it more reactive and hazardous.
This compound is unique due to its specific reactivity profile and the presence of a propyl chain, which influences its physical and chemical properties.
Propiedades
IUPAC Name |
1-azidopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c1-2-3-5-6-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPPZASKIXGUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
| Record name | n-Propyl azide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/N-Propyl_azide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496682 | |
| Record name | n-Propyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22293-25-0 | |
| Record name | 1-Azidopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22293-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Propyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


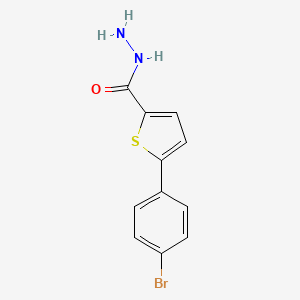

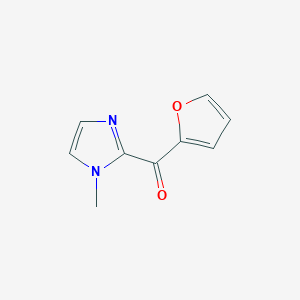
![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)

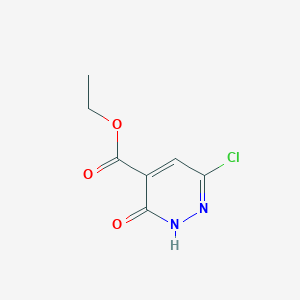
![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)
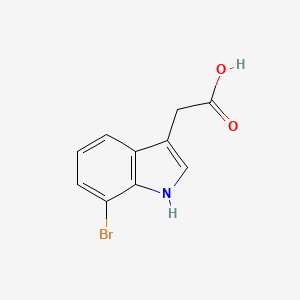
![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

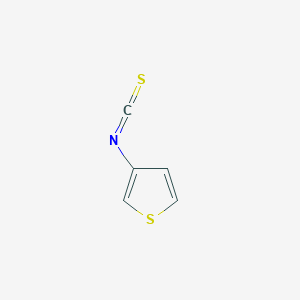

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)

